187-1 is a synthetic cyclic peptide identified through a high-throughput screening process designed to discover inhibitors of phosphatidylinositol 4,5-bisphosphate (PIP2)-induced actin polymerization. It is classified as an N-WASP inhibitor, specifically targeting the interaction between N-WASP and the Arp2/3 complex, thereby inhibiting actin polymerization. 187-1 has proven invaluable for dissecting the role of N-WASP-mediated actin polymerization in various cellular processes, including endocytosis, filopodia formation, and cell migration.
Synthesis Analysis
The synthesis of 187-1 involves combinatorial chemistry techniques for generating cyclic peptides. While the precise details of the synthesis process were not provided in the reviewed literature, the approach likely involves solid-phase peptide synthesis followed by cyclization to create the constrained peptide structure.
Mechanism of Action
187-1 binds to N-WASP and stabilizes its inactive conformation. N-WASP, in its inactive state, adopts a closed conformation where an intramolecular interaction masks the VCA domain responsible for activating the Arp2/3 complex. By binding to N-WASP, 187-1 reinforces this autoinhibited state, preventing the VCA domain from interacting with and activating the Arp2/3 complex, thus inhibiting the formation of branched actin filaments.
Applications
Investigating Endocytosis: The Toca-1-N-WASP complex is involved in the formation of filopodia and endocytic vesicles. By inhibiting N-WASP activity, 187-1 has been used to demonstrate a link between filopodial formation and endocytosis. This finding suggests that the Toca-1-N-WASP complex may play a role in coordinating these two processes.
Studying Filopodia Formation: 187-1 can effectively block Toca-1-induced filopodial formation, highlighting the essential role of N-WASP in this process.
Exploring Actin Polymerization in Smooth Muscle: 187-1 has been employed to demonstrate the requirement of N-WASP-mediated Arp2/3 complex activation for actin polymerization and contraction in smooth muscle. This finding suggests that N-WASP plays a crucial role in regulating smooth muscle function.
Related Compounds
Wiskostatin
Compound Description: Wiskostatin is a small molecule inhibitor that specifically targets the Neural Wiskott-Aldrich Syndrome protein (N-WASP). It acts by binding to the GTPase binding domain (GBD) of N-WASP, preventing its activation by Cdc42, a Rho family GTPase. This inhibition disrupts the formation of branched actin filaments, impacting a variety of cellular processes, including endocytosis and filopodia formation.
Relevance: Wiskostatin is directly related to 187-1, N-WASP inhibitor through their shared target, N-WASP. Both compounds disrupt N-WASP function, albeit through distinct mechanisms. Wiskostatin binds to the GBD, whereas the specific binding site and mechanism of action for 187-1 remain unclear. Nonetheless, both compounds effectively inhibit N-WASP-mediated actin polymerization. [, ]
Cytochalasin D
Compound Description: Cytochalasin D is a fungal metabolite that functions as a potent inhibitor of actin polymerization. It binds to the barbed end of actin filaments, preventing the addition of actin monomers and effectively halting filament elongation. This broad disruption of actin dynamics affects a wide range of cellular processes dependent on the actin cytoskeleton.
Relevance: While not directly targeting N-WASP like 187-1, N-WASP inhibitor, Cytochalasin D exerts its effects downstream by broadly inhibiting actin polymerization. It serves as a general tool to disrupt actin-dependent processes, offering a broader approach compared to the targeted inhibition of N-WASP by 187-1.
N-WASP CA Domain
Compound Description: The CA domain refers to the C-terminal region of N-WASP containing the "Cofilin-Acidic" sequences. This domain serves as a potent inhibitor of N-WASP-mediated actin polymerization when expressed independently. It acts by competing with the VCA domain for binding to the Arp2/3 complex, thus blocking the nucleation of branched actin filaments.
Relevance: The N-WASP CA domain is directly related to 187-1, N-WASP inhibitor through their shared target, N-WASP, and their inhibitory effects on actin polymerization. [, ] While 187-1 stabilizes the inactive conformation of N-WASP, the CA domain competitively inhibits the active VCA domain. [, ] Both ultimately prevent N-WASP-mediated Arp2/3 complex activation and downstream actin polymerization. [, ]
N-WASP VCA Domain
Compound Description: The VCA domain encompasses the "Verprolin-Cofilin-Acidic" regions at the C-terminus of N-WASP. This domain is essential for N-WASP's ability to activate the Arp2/3 complex, a key nucleator of branched actin filaments. When expressed independently, the VCA domain exhibits constitutive activity, promoting actin polymerization even in the absence of upstream signals.
Relevance: The N-WASP VCA domain is directly related to 187-1, N-WASP inhibitor through their shared target, N-WASP, and their opposing effects on actin polymerization. [, ] While 187-1 inhibits N-WASP activity, the VCA domain functions as the minimal unit required for Arp2/3 complex activation and downstream actin polymerization. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Endogenous agonist at ETA and ETB receptors. Potent vasoconstrictor peptide involved in modulating vascular tone. Cardiolipin (CL) is an important component in prokaryotic and in eukaryotic inner mitochondrial membrane. In humans, CL is made by cardiolipin synthase from phosphatidylglycerol and cytidinediphosphatediacylglycerol. Due to its four acyl chains and small head group, CL can organize into domains which can be protonsinks, fill cavities at protein interfaces, stabilize protein oligomers, and participate in high-curvature membrane regions. Autoantibodies to CL have been found in patients with anti-phospholipid syndrome and lupus. Amino-CL can be modified with or attached to amine reactive probes/surfaces. Endothelin-1, a 21-amino acid peptide from vascular endothelial cells of different mammalian species, is one of the most potent vasoconstrictors. ET-1 exerts a wide variety of effects on both vascular and non-vascular (e.g. heart, lung, brain) tissues. Also ET-1 plays a central role in lung fibrosis.
Elcatonin acetate inhibits the absorption and autolysis of bones, thus leads to blood calcium descending. In addition, it inhibits the bone salts dissolving and transferring and promotes the excretion of calcium and phosphorus in urine.
Econazole is an imidazole with antifungal property. Econazole compromises the integrity of fungal cell wall through inhibiting 14-alpha demethylase, which catalyzes conversion of lanosterol to ergosterol, an essential component of the fungal cell wall. As a result, this agent increases cellular permeability thereby resulting in leakage of cellular contents. Furthermore, econazole has also been implicated to inhibit endogenous respiration, interact with membrane phospholipids, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis. Econazole, also known as gyno pevaryl or spectazole, belongs to the class of organic compounds known as benzylethers. These are aromatic ethers with the general formula ROCR' (R = alkyl, aryl; R'=benzene). Econazole is a drug which is used for topical application in the treatment of tinea pedis, tinea cruris, and tinea corporis caused by trichophyton rubrum, trichophyton mentagrophytes, trichophyton tonsurans, microsporum canis, microsporum audouini, microsporum gypseum, and epidermophyton floccosum, in the treatment of cutaneous candidiasis, and in the treatment of tinea versicolor. Econazole is considered to be a practically insoluble (in water) and relatively neutral molecule. Econazole has been detected in multiple biofluids, such as urine and blood. Within the cell, econazole is primarily located in the membrane (predicted from logP). Econazole is a potentially toxic compound. 1-{2-(4-chlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl}imidazole is a member of the class of imidazoles that is 1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)ethanol in which the hydroxyl hydrogen is replaced by a 4-chlorobenzyl group. It is an ether, a member of imidazoles, a dichlorobenzene and a member of monochlorobenzenes.
Endogenous potent κ agonist. Analgesic effects in vivo and involved in cardiovascular regulation. Dynorphin A-( 1- 17) is an endogenous opioid derived from the prohormone prodynorphin. It acts as endogenous κ-agonist that is resistant to enzymatic degradation. And it is a neuroactive peptide with potent analgesic effects.
Vasopressin V2 receptor agonist. Has antidiuretic effects in vitro. A modified form of the normal human hormone arginine vasopressin. Synthetic vasopressin analog. V1B and V2 receptor agonist (EC50= 11.4 and 23.9 nM respectively). Antidiuretic, antiproliferative, hemostatic and hypotensive activity in vivo. Desmopressin is a synthetic version of the endogenous antidiuretic hormone arginine vasopressin (AVP). Compared to AVP, the first amino acid of desmopressin has been deaminated, and the arginine at the eighth position is in the dextrorotatory rather than the levorotatory form. Desmopressin acts as an agonist at human vasopressin V1a, V1b, and V2 receptors with Ki values of 62.4, 5.8, and 23.3 nM, respectively. ALC-0315 is an ionizable lipid which has been used to form lipid nanoparticles for delivery of RNA. ALC-0315 is one of the components in the BNT162b2 vaccine against SARS-CoV-2 in addition to ALC-0159, DSPC, and cholesterol. This product is for research use only and not for human use. Desmopressin is a synthetic octapeptide, and an analogue of human hormone arginine vasopressin with antidiuretic and coagulant activities. Desmopressin binds to V2 receptors in renal collecting ducts which leads to exocytosis of von Willebrand factor (VWF) and tissue plasminogen activator (t-PA) from Weibel-Palade bodies, thereby increasing water resorption. This agent also increases nitric oxide (NO) production via activation of endothelial NO synthase, thereby induces afferent arteriolar vasodilation. Furthermore, desmopressin stimulates the release of factor VIII from endothelial cells mediated through V1a receptor, thereby promotes blood coagulation. Desmopressin is a synthetic analogue of vasopressin in which 3-mercaptopropionic acid replaces the cysteine residue at position 1 and D-arginine replaces the residue at position 8. An antidiuretic, it increases urine concentration and decreases urine production, and is used (usually as the trihydrate of the acetic acid salt) to prevent and control excessive thirst, urination, and dehydration caused by injury, surgery, and certain medical conditions. It is also used in the diagnosis and treatment of cranial diabetes insipidus and in tests of renal function. It has a role as a vasopressin receptor agonist, a renal agent and a diagnostic agent. Desmopressin (dDAVP), a synthetic analogue of 8-arginine vasopressin (ADH), is an antidiuretic peptide drug modified by deamination of 1-cysteine and substitution of 8-L-arginine by 8-D-arginine. ADH is an endogenous pituitary hormone that has a crucial role in the control of the water content in the body. Upon release from the stimulation of increased plasma osmolarity or decreased circulating blood volume, ADH mainly acts on the cells of the distal part of the nephron and the collecting tubules in the kidney. The hormone interacts with V1, V2 or V3 receptors with differing signal cascade systems. Desmopressin displays enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH. It has been employed clinically since 1972 and is available in various formulations including intranasal solution, intravenous solution, oral tablet and oral lyophilisate. Desmopressin is indicated for the treatment of polyuric conditions including primary nocturnal enuresis, nocturia, and diabetes insipidus. It was also newly approved for the treatment of mild classical hemophilia and von Willebrand's disease for minor surgeries. The active ingredient in most formulations is desmopressin acetate. Nocdurna, or desmopressin acetate, was approved by the FDA on June 21st, 2018 for the treatment of nocturia due to nocturnal polyuria in adults. It is available as a sublingual tablet.
Deslorelin acetate is an injectable gonadotropin releasing hormone super-agonist (GnRH agonist) also known as an LHRH agonist. It stops the production of sex hormones (testosterone and oestrogen).
Depreotide is a peptide analogue of a somatostatin receptor that preferentially binds to somatostatin receptors 2, 3, and 5. Many lung tumors may express these receptors to a greater extent than normal tissue. Depreotide study is a noninvasive, receptor-specific imaging agent that is used to assess malignant versus benign single pulmonary nodules before biopsy.